

DRP1i27 vs. P110: A Comparative Guide to Drp1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DRP1i27	
Cat. No.:	B12396276	Get Quote

In the landscape of mitochondrial research, the dynamin-related protein 1 (Drp1) has emerged as a critical regulator of mitochondrial fission and a promising therapeutic target for a myriad of diseases, including neurodegenerative disorders and cancer. The development of specific Drp1 inhibitors is paramount for advancing our understanding of mitochondrial dynamics and for pioneering novel treatment strategies. This guide provides a detailed comparison of two prominent Drp1 inhibitors, the small molecule **DRP1i27** and the peptide-based inhibitor P110, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and associated experimental protocols.

Mechanism of Action: Distinct Approaches to Inhibit Drp1

DRP1i27 and P110 employ fundamentally different strategies to inhibit Drp1-mediated mitochondrial fission.

DRP1i27 is a novel small molecule inhibitor that directly targets the GTPase domain of human Drp1.[1][2][3][4] By binding to this catalytic site, **DRP1i27** prevents the hydrolysis of GTP, a crucial step for the conformational changes required for Drp1 to constrict and sever the mitochondrial outer membrane.[1][2] Molecular docking studies suggest that **DRP1i27** forms hydrogen bonds with key residues, such as Gln34 and Asp218, within the GTPase domain, thereby locking the enzyme in an inactive state.[1][3]

P110, in contrast, is a peptide-based inhibitor designed to disrupt the interaction between Drp1 and one of its mitochondrial anchor proteins, mitochondrial fission 1 protein (Fis1).[5][6][7] Drp1 is recruited from the cytosol to the mitochondrial surface by receptor proteins, including Fis1, Mff, and Mid49/51.[8][9] P110 selectively interferes with the Drp1-Fis1 interaction, thus preventing the localization of Drp1 to the mitochondria and subsequent fission events.[5][6][10] This targeted disruption is particularly interesting as it may offer a more nuanced control over mitochondrial dynamics, potentially inhibiting pathological fission while preserving physiological processes.[7][11]

Performance Data: A Juxtaposition of Efficacy

Direct comparative studies of **DRP1i27** and P110 under identical experimental conditions are not yet available in the published literature. Therefore, the following tables summarize the quantitative data reported in separate studies. It is crucial to interpret these findings with the understanding that experimental variables can significantly influence the results.

Table 1: Quantitative Performance Data for **DRP1i27**

Parameter	Value	Experimental System	Reference
Binding Affinity (KD)	286 μΜ	Surface Plasmon Resonance (SPR)	[2]
Binding Affinity (KD)	190.9 μΜ	Microscale Thermophoresis (MST)	[2]
Effect on Mitochondrial Morphology	Dose-dependent increase in fused mitochondria	Human and mouse fibroblasts	[1]
Protection against Ischemia-Reperfusion Injury	Significant reduction in cell death	HL-1 cells	

Table 2: Quantitative Performance Data for P110

Parameter	Concentration	Effect	Experimental System	Reference
Neuroprotection	1 μΜ	Reduced neurite loss	Primary rat dopaminergic neurons	[5]
Inhibition of Drp1-Fis1 Interaction	Effective in vitro and in cultured neurons	In vitro and cultured neurons	[5][6]	
Cardioprotection	1 μΜ	Decreased infarct size by 28±2%	Ex vivo rat heart model	_
Effect on Mitochondrial ROS	2 μΜ	Suppressed ROS production	LPS-treated H9c2 cardiac myocytes	[7]

Signaling Pathways and Experimental Workflows

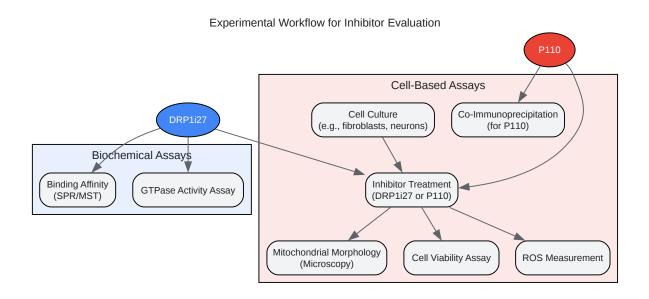
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

Cytosol
Inactive Drp1
(dimer/tetramer)

Recruitment
Inhibits Interaction

Mitochondrial Outer Membrane

Mid49/51


Mff

Fis1

Inhibits GTPase Activity

Drp1-Mediated Mitochondrial Fission and Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Regulation of the p85/p110 Phosphatidylinositol 3'-Kinase: Stabilization and Inhibition of the p110α Catalytic Subunit by the p85 Regulatory Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of P110 α and P110 δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Mitochondrial fission process 1 protein: a comprehensive review of its core roles in mitochondrial dynamics, disease, and therapeutic targets [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DRP1i27 vs. P110: A Comparative Guide to Drp1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396276#drp1i27-versus-other-drp1-inhibitors-like-p110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com